![molecular formula C10H13N3O B1435445 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803590-68-2](/img/structure/B1435445.png)
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
描述
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a spiro linkage to a seven-membered azaspiroheptane ring. The presence of the pyrazole ring imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.
准备方法
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . Another approach includes the reaction of substituted aromatic amines with appropriate aldehydes in ethanol . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction conditions.
化学反应分析
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various cyclic structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazole derivatives and spiro compounds.
科学研究应用
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity.
相似化合物的比较
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one can be compared with other similar compounds, such as:
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds also feature a pyrazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential use in cancer treatment.
Pyrazoline derivatives: These compounds have a similar five-membered ring structure and are used in various pharmacological applications, including as anti-inflammatory and analgesic agents.
The uniqueness of this compound lies in its spiro linkage, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-6-7(5-11-13)8-10(3-2-4-10)9(14)12-8/h5-6,8H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBOGSHKJBUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


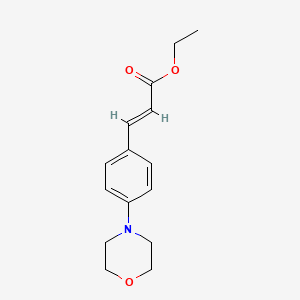
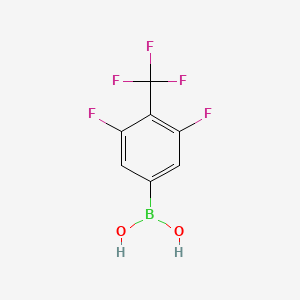
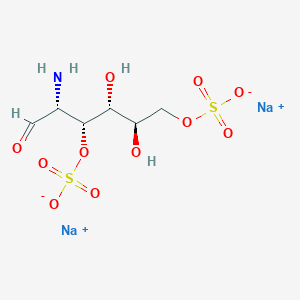



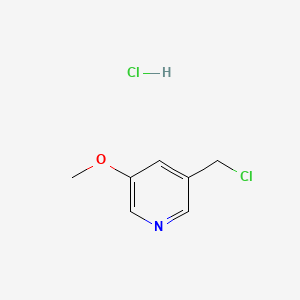
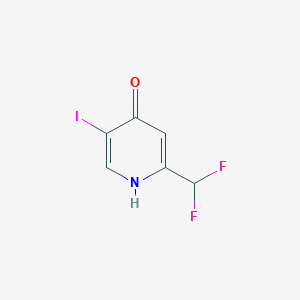
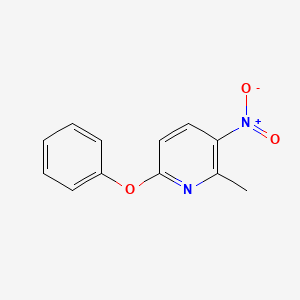
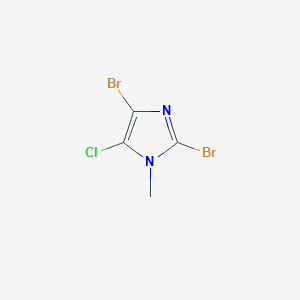
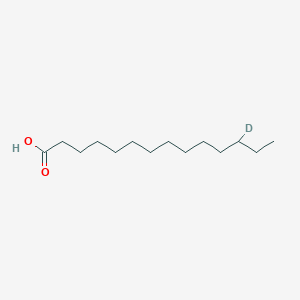
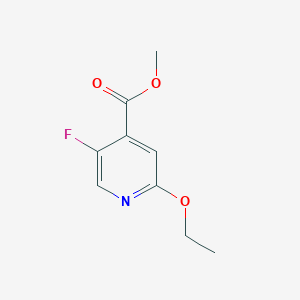

![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)
